Cinnamodial

Description

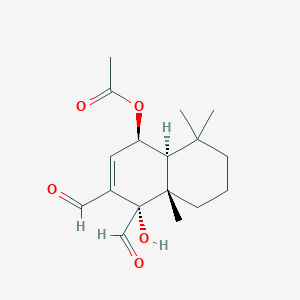

Structure

3D Structure

Properties

IUPAC Name |

[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-11(20)22-13-8-12(9-18)17(21,10-19)16(4)7-5-6-15(2,3)14(13)16/h8-10,13-14,21H,5-7H2,1-4H3/t13-,14+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLMEFSRPRDOLD-YQFWSFKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178249 | |

| Record name | (-)-Cinnamodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-45-3 | |

| Record name | (-)-Cinnamodial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamodial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Cinnamodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Cinnamodial

Botanical Sources and Geographic Distribution of Cinnamodial-Producing Species

Cinnamodial is primarily found in specific genera of the Canellaceae family, with a notable concentration in plants endemic to Madagascar.

Cinnamosma fragrans and Related Cinnamosma Species

The principal botanical source of cinnamodial is Cinnamosma fragrans, a medicinal plant native to Madagascar. nih.govplos.org This species is widely distributed throughout the island. plos.orgresearchgate.net The bark of C. fragrans is particularly rich in cinnamodial, which constitutes a significant portion of the plant's secondary metabolites. plos.org In the dichloromethane (B109758) extract of the bark, cinnamodial can represent about 65% of the sesquiterpenoids. plos.org

Other species within the Cinnamosma genus, such as Cinnamosma macrocarpa and Cinnamosma madagascariensis, also produce cinnamodial. mdpi.comgoogle.com These species are also endemic to Madagascar. researchgate.netmdpi.com While cinnamodial has been isolated from these related species, C. fragrans is often highlighted as having the highest concentration. google.com

Other Plant Genera Documented for Cinnamodial Presence

While the Cinnamosma genus is the most prominent source, drimane (B1240787) sesquiterpenes, the class of compounds to which cinnamodial belongs, are also found in other plant families. These include the Winteraceae, Polygonaceae, and Asteraceae families. researchgate.net The compound ugandensidial, which is another name for cinnamodial, has been isolated from Warburgia ugandensis, a member of the Canellaceae family found in eastern Africa. researchgate.netbotanical-dermatology-database.info

Advanced Isolation and Purification Techniques for Cinnamodial from Natural Extracts

The isolation and purification of cinnamodial from its natural plant sources involve a series of meticulous laboratory procedures designed to separate the compound from a complex mixture of other plant metabolites.

Chromatographic Separation Strategies

A common and effective method for the initial extraction and subsequent purification of cinnamodial is column chromatography. nih.govosu.edu The process typically begins with the extraction of the pulverized plant material, often the stem bark of Cinnamosma fragrans, using a solvent like dichloromethane. nih.govosu.edu

The resulting crude extract, a yellow-brown oily residue, is then subjected to column chromatography over silica (B1680970) gel. nih.govosu.edu This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (the eluting solvent). A gradient system of solvents, such as hexanes-ethyl acetate (B1210297), is often employed, with the polarity of the solvent mixture gradually increased to elute compounds with varying polarities. nih.govosu.edu Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing cinnamodial. nih.govosu.edu

Recrystallization and Material Handling

Following chromatographic separation, the fractions enriched with cinnamodial are further purified by recrystallization. nih.govosu.edu A common solvent system used for this purpose is a mixture of hexanes and ethyl acetate (e.g., in a 1:1 ratio). nih.govmdpi.comosu.edu This process yields cinnamodial as colorless crystals. nih.govosu.edu The purity of the isolated compound can be confirmed through various analytical techniques, including spectroscopic methods.

Proper material handling is crucial throughout the isolation process. This includes using oven-dried glassware and performing reactions under an inert atmosphere, such as dry argon, to prevent degradation of the compound. osu.edu

| Botanical Source | Family | Geographic Distribution | Part Used for Extraction | Key Compounds |

| Cinnamosma fragrans | Canellaceae | Madagascar | Bark, Root | Cinnamodial, Polygodial, Cinnamosmolide |

| Cinnamosma macrocarpa | Canellaceae | Madagascar | Bark | Cinnamodial, Cinnafragrin D |

| Cinnamosma madagascariensis | Canellaceae | Madagascar | Bark | Cinnamodial, Polygodial |

| Warburgia ugandensis | Canellaceae | Eastern Africa | Bark | Warburganal (B1684087), Ugandensidial (Cinnamodial) |

| Isolation Step | Technique | Description |

| Extraction | Solvent Extraction | Pulverized plant material (e.g., bark) is soaked in a solvent like dichloromethane to dissolve the desired compounds. nih.govosu.edu |

| Initial Separation | Column Chromatography | The crude extract is passed through a column packed with silica gel. A gradient of solvents (e.g., hexanes-ethyl acetate) is used to separate the components. nih.govosu.edu |

| Monitoring | Thin-Layer Chromatography (TLC) | Small samples of the collected fractions are spotted on a TLC plate to monitor the separation and identify fractions containing cinnamodial. nih.govosu.edu |

| Final Purification | Recrystallization | The cinnamodial-rich fractions are dissolved in a suitable solvent mixture (e.g., hexanes-ethyl acetate) and allowed to slowly crystallize, yielding a pure solid. nih.govosu.edu |

Biosynthetic Pathways and Enzymatic Machinery for Cinnamodial

Terpenoid Biosynthesis Precursors and Upstream Pathways

The fundamental building blocks for all terpenoids, including cinnamodial, are the five-carbon isomers Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). plos.orgwikipedia.org These precursors are synthesized through one of two major metabolic pathways, the Mevalonate (B85504) (MVA) pathway or the Methylerythritol Phosphate (MEP) pathway, depending on the organism or even the cellular compartment within an organism like a plant. plos.orgnih.gov

The MVA pathway is a vital metabolic route found in eukaryotes (including fungi and the cytoplasm of plants), archaea, and some bacteria. wikipedia.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org This intermediate is then reduced to (R)-mevalonate by the enzyme HMG-CoA reductase, a key regulatory step in the pathway. wikipedia.org Through a series of phosphorylation reactions and a final decarboxylation, mevalonate is converted into IPP, which can be isomerized to DMAPP by the enzyme IPP isomerase (IDI). plos.orgwikipedia.org In organisms that produce cinnamodial, such as fungi and plants, the MVA pathway provides the necessary IPP and DMAPP for sesquiterpenoid biosynthesis in the cytoplasm. plos.orgnih.gov

The MEP pathway, also known as the non-mevalonate pathway, is found in most bacteria, some eukaryotic parasites, and in the plastids of plant cells. nih.govrsc.org This pathway is an alternative route for producing IPP and DMAPP. nih.gov It starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). rsc.org Following a series of enzymatic steps, DXP is converted into IPP and DMAPP. rsc.orgresearchgate.net In plants, while the MVA pathway operates in the cytoplasm, the MEP pathway is active in the plastids. rsc.org There can be some exchange of isoprenoid precursors between these compartments, meaning both pathways can potentially contribute to the pool of FPP available for sesquiterpene synthesis. plos.org

| Pathway | Starting Molecules | Key Intermediate | End Products | Organisms/Location |

| Mevalonate (MVA) Pathway | Acetyl-CoA (x3) | (R)-mevalonate | IPP, DMAPP | Eukaryotes (cytoplasm), Archaea, some Bacteria wikipedia.org |

| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) | IPP, DMAPP | Most Bacteria, Plant Plastids, some Eukaryotic Parasites nih.govrsc.org |

Specific Enzymatic Transformations in Drimane (B1240787) Sesquiterpene Biosynthesis

Once IPP and DMAPP are formed, they are used to build the C15 precursor for all sesquiterpenoids, Farnesyl Diphosphate (B83284) (FPP). nih.gov This is achieved by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase (FPPS). plos.org The biosynthesis of cinnamodial then proceeds through specific cyclization and oxidation steps.

The first committed step in the biosynthesis of drimane sesquiterpenoids is the cyclization of the linear FPP molecule to form the bicyclic drimane core. hebmu.edu.cn This transformation is catalyzed by a class of enzymes known as terpene cyclases or synthases. Specifically, drimenol (B159378) synthase (DMS) catalyzes the conversion of FPP to drimenol. uniprot.orgbiocrick.com This process can involve two distinct activities: the cyclization of FPP into the intermediate drimenyl diphosphate, followed by a hydrolysis (dephosphorylation) step to yield drimenol. biorxiv.orgbiorxiv.orgnih.gov In some organisms, particularly marine bacteria, these two functions are integrated into a single bifunctional enzyme. biorxiv.orgbiorxiv.orgresearchgate.net In fungi, haloacid dehalogenase (HAD)-like enzymes such as DrtB from Aspergillus calidoustus have been shown to be self-sufficient in producing drimenol from FPP. nih.govresearchgate.net

Following the formation of the drimenol backbone, a series of oxidative modifications are required to produce cinnamodial. The biosynthesis is presumed to involve hydroxylation and subsequent oxidations at both the C-11 and C-12 positions of the drimenol structure to form the characteristic dialdehyde (B1249045) of cinnamodial. hebmu.edu.cnbiocrick.com These oxidative steps are typically catalyzed by cytochrome P450 monooxygenases (P450s). nih.govuniprot.org For instance, in the biosynthesis of related drimanes in Aspergillus calidoustus, the P450 monooxygenase DrtD is responsible for hydroxylations and the oxidation of a hydroxyl group to an aldehyde. uniprot.org In Persicaria hydropiper, the P450 enzyme PhDOX1 was identified as a drimenol oxidase that hydroxylates drimenol at the C-12 position to produce drimendiol, a direct precursor to further oxidized drimanes. biocrick.com The conversion of the hydroxyl groups at C-11 and C-12 into aldehydes is the final key transformation leading to cinnamodial.

The genes responsible for the biosynthesis of secondary metabolites like cinnamodial are often organized into biosynthetic gene clusters (BGCs). nih.gov These clusters typically contain the core synthase gene (e.g., drimenol synthase) along with genes for modifying enzymes like P450s and transferases, allowing for coordinated gene expression. hebmu.edu.cn

Several BGCs for drimane-type sesquiterpenes have been identified in fungi and bacteria.

In the fungus Aspergillus calidoustus, the drt (drimane-type sesquiterpene) gene cluster is responsible for producing various drimane compounds. This cluster includes drtB (a drimenol cyclase) and drtD (a cytochrome P450 monooxygenase that performs oxidations, including aldehyde formation). uniprot.orgresearchgate.net

In Aspergillus oryzae, the ast (astelloide) cluster was identified for the production of related sesquiterpene esters. nih.govresearchgate.net

In the bacterium Streptomyces clavuligerus, a cav biosynthetic gene cluster was found to produce drimenol derivatives. This cluster contains a drimenyl diphosphate synthase (CavC) and several P450s, including CavA, which hydroxylates the drimenol core. nih.gov

While a specific BGC for cinnamodial itself has not been fully elucidated in a producing plant like Cinnamosma fragrans, the identification of drimenol synthase and drimenol oxidase in other species provides a clear enzymatic blueprint for its formation. biocrick.com

| Enzyme/Gene Cluster | Putative Function | Organism Example | Reference |

| Drimenol Synthase (DMS) | Cyclization of FPP and dephosphorylation to drimenol. | Aquimarina spongiae (AsDMS) | biorxiv.orgbiorxiv.orgnih.gov |

| drt Gene Cluster | Biosynthesis of drimane sesquiterpenes. | Aspergillus calidoustus | uniprot.orgresearchgate.net |

| - drtB | Drimenol cyclase (FPP to drimenol). | Aspergillus calidoustus | uniprot.orgresearchgate.net |

| - drtD | Cytochrome P450; performs hydroxylations and oxidations to form aldehydes. | Aspergillus calidoustus | uniprot.org |

| cav Gene Cluster | Biosynthesis of drimenol derivatives. | Streptomyces clavuligerus | nih.gov |

| - CavC | Drimenyl diphosphate synthase. | Streptomyces clavuligerus | nih.gov |

| - CavA | Cytochrome P450; hydroxylates drimenol. | Streptomyces clavuligerus | nih.gov |

| PhDS | Drimenol synthase. | Persicaria hydropiper | biocrick.com |

| PhDOX1 | Cytochrome P450; drimenol oxidase (C-12 hydroxylation). | Persicaria hydropiper | biocrick.com |

Chemical Synthesis and Analogue Development of Cinnamodial

Total Synthesis Strategies for Cinnamodial

The absolute configuration of cinnamodial was definitively established through its total synthesis. The molecule's intricate structure, characterized by a bicyclic core and multiple stereocenters, has driven the development of sophisticated and efficient synthetic routes.

Stereoselective Synthesis Approaches

A primary hurdle in synthesizing cinnamodial is the precise control over its stereochemistry. The first total synthesis of optically active cinnamodial was achieved in 12 steps, a landmark that confirmed its absolute configuration. acs.orgacs.orgnih.gov This was accomplished from 1-vinyl-2,6,6-trimethylcyclohexene. acs.orgacs.orgnih.gov One asymmetric total synthesis was completed in 10 steps from known compounds. organicchemistry.eu

Convergent and Linear Synthesis Methodologies

Both linear and convergent strategies have been employed in the total synthesis of cinnamodial. core.ac.ukscholarsresearchlibrary.com Linear synthesis involves a sequential series of reactions to construct the target molecule. unizg.hr In contrast, convergent synthesis involves the independent preparation of molecular fragments that are later coupled, a method often used for highly complex molecules. scholarsresearchlibrary.comunizg.hr For instance, a total synthesis of the cinnamodial-based dimer, (−)-capsicodendrin, utilized a 12-step route to first access (−)-cinnamodial. acs.orgacs.org This highlights how a multi-step synthesis can be a component of a broader convergent strategy.

Semi-Synthetic Derivatization of Cinnamodial

The biological potential of cinnamodial has spurred research into its semi-synthetic derivatization to enhance its activity and to study its structure-activity relationships (SAR). nih.govresearchgate.netnih.gov These efforts have largely centered on the reactive 1,4-dialdehyde functionality. nih.govresearchgate.netnih.govosu.edu

Modification of the 1,4-Dialdehyde Functionality

The two aldehyde groups in cinnamodial are central to its biological effects. nih.gov Most of the biological activities of drimane (B1240787) sesquiterpenes like cinnamodial are attributed to the α,β-unsaturated 1,4-dialdehyde functionality. nih.gov Modifications have included oxidizing the aldehydes to carboxylic acids and subsequent esterification, or reacting them with hydrazine (B178648). nih.gov The more reactive C-12 aldehyde can be selectively protected to allow for differential modification of the two aldehyde groups. osu.edu For example, treating cinnamodial with L-cysteine methyl ester results in the formation of cinnamothiazolidine. nih.gov

Generation of Cinnamodial Analogues for Structure-Activity Probing

Creating analogues of cinnamodial is crucial for understanding how its structure relates to its biological activity. nih.govresearchgate.netnih.govosu.edu These studies help to identify the key molecular features responsible for its effects. nih.govohiolink.edu A number of semi-synthetic analogues have been prepared to investigate the SAR for activities such as larvicidal, adulticidal, and antifeedant effects against mosquitoes. nih.govresearchgate.netnih.gov Research has shown that the dialdehyde (B1249045) moiety is important for mosquitocidal activity, while the α,β-unsaturated carbonyl is key for antifeedant activity. osu.eduohiolink.edu One study led to the discovery of a derivative with superior insecticidal activity against larvae and similar activity against adult females, though with weaker antifeedant properties. nih.gov

Dimerization and Oligomerization Studies of Cinnamodial

The reactivity of the dialdehyde groups in cinnamodial allows it to undergo dimerization. One notable cinnamodial-based dimer is capsicodendrin. organicchemistry.euhomeworkforyou.com It has been shown that (−)-cinnamodial can dimerize to form (−)-capsicodendrin through tandem (hemi)acetal formations under specific basic conditions. acs.orgacs.orgnih.govhomeworkforyou.com Interestingly, this dimer can also readily convert back to (−)-cinnamodial, suggesting that it might serve as a chemical reservoir for the bioactive monomer. acs.orgacs.orghomeworkforyou.com The dimerization of cinnamodial has been a subject of synthetic exploration, with researchers successfully achieving the dimerization of synthetically produced cinnamodial to capsicodendrin. organicchemistry.eu

Chemical Pathways to Cinnamodial Dimers (e.g., Capsicodendrin)

The synthesis of cinnamodial dimers, such as capsicodendrin, has been a significant area of research, culminating in the first total synthesis of optically active (−)-cinnamodial and its subsequent dimerization. organicchemistry.eunih.govacs.org Capsicodendrin, initially misidentified as a tetramer of cinnamodial, is now understood to be a dimer. organicchemistry.eu

A notable achievement in this field is the work of Sunkyu Han's research group, which reported the first asymmetric total synthesis of (−)-cinnamodial and its dimerization to (−)-capsicodendrin. organicchemistry.euacs.org The synthetic strategy commenced from the known racemic compound 4 , which can be prepared through a Diels-Alder reaction followed by hydroboration and oxidation. organicchemistry.eu A key step in the synthesis was the resolution of this racemic mixture into its enantiomers. This was accomplished by creating diastereomers 8 and 9 using a chiral mandelic acid derivative. organicchemistry.eu

The synthesis of (−)-cinnamodial from the resolved diastereomer involved a 12-step route starting from 1-vinyl-2,6,6-trimethylcyclohexene. nih.govacs.orgacs.org While earlier syntheses of racemic cinnamodial had been reported, this was the first synthesis of the optically active form. organicchemistry.euhomeworkforyou.com

With enantiomerically pure (−)-cinnamodial in hand, the dimerization to form (−)-capsicodendrin was achieved. organicchemistry.eu The dimerization is a one-step, base-mediated procedure. organicchemistry.eu After extensive optimization, it was found that the reaction workup was critical, as standard conditions led to a rapid conversion back to the cinnamodial monomer. organicchemistry.eu Ultimately, suitable conditions were established to isolate (−)-capsicodendrin in a 38% yield. organicchemistry.eu Furthermore, oxidation of the acetal (B89532) in capsicodendrin led to the formation of cinnafragolide in a high yield of 91%. organicchemistry.eu

Mechanistic Investigations of Dimerization Processes

The dimerization of (−)-cinnamodial to (−)-capsicodendrin is proposed to occur through a tandem (hemi)acetal formation under kinetically controlled basic conditions. nih.govacs.orghomeworkforyou.com This process is thought to mimic a potential biosynthetic pathway. homeworkforyou.com

The proposed mechanism initiates with the deprotonation of the tertiary alcohol in one molecule of (−)-cinnamodial, forming an alkoxide intermediate. homeworkforyou.com This nucleophilic alkoxide then attacks the aldehyde group of a second (−)-cinnamodial molecule in an intermolecular fashion. homeworkforyou.com This is followed by a subsequent acetal formation to yield another alkoxide intermediate. homeworkforyou.com The final step involves the formation of a hemiacetal with the remaining aldehyde group. homeworkforyou.com

Initial attempts to induce dimerization under various acidic and basic conditions using aqueous or alcoholic solvents were unsuccessful, leading to either no reaction at room temperature or decomposition upon heating. homeworkforyou.com This suggests that conditions promoting thermodynamic equilibrium are detrimental to the desired dimerization. homeworkforyou.com The successful dimerization was ultimately achieved under kinetically controlled basic conditions, highlighting the delicate nature of this transformation. nih.govacs.orgacs.org

The facile reversion of capsicodendrin back to cinnamodial under certain conditions suggests that capsicodendrin may serve as a chemical reservoir for the biologically active cinnamodial in Cinnamosma species, releasing it in response to environmental triggers. nih.govacs.orgacs.org It has also been noted that in solution, particularly in DMSO, capsicodendrin can dissociate into its monomeric cinnamodial units, which are responsible for its biological activity. acs.orgmdpi.com

Molecular Structural Features and Reactivity of Cinnamodial

Significance of the α,β-Unsaturated 1,4-Dialdehyde Moiety

A defining characteristic of cinnamodial's structure is the α,β-unsaturated 1,4-dialdehyde moiety. osu.edunih.gov This functionality is a key determinant of its biological activity and chemical reactivity. osu.edu The presence of two aldehyde groups, one of which is conjugated with a carbon-carbon double bond, creates a highly reactive system. osu.edunih.gov

The α,β-unsaturated aldehyde portion of the molecule is susceptible to Michael addition reactions. osu.edu This reactivity is attributed to the electrophilic nature of the β-carbon in the enal system, making it a target for nucleophilic attack by biological molecules such as free sulfhydryl groups. osu.edu

Furthermore, the 1,4-dicarbonyl arrangement allows for unique intramolecular reactions and interactions. The two aldehyde groups are in close proximity, which can influence their individual reactivities and allow for concerted reaction mechanisms. osu.edu Research has shown that this dialdehyde (B1249045) functionality is crucial for certain biological activities, such as insecticidal and antifeedant properties. osu.edunih.gov Modification of this moiety often leads to a significant change or loss of these activities. osu.eduresearchgate.net

Role of Adjacent Hydroxyl and Acetoxy Groups in Reactivity

Beyond the dialdehyde system, cinnamodial's reactivity is also influenced by the presence of adjacent hydroxyl and acetoxy groups. ontosight.aimicrobialcell.com These functional groups are not mere spectators; they actively participate in and modulate the molecule's chemical behavior. The hydroxyl group, for instance, can act as an internal nucleophile. Under basic conditions, deprotonation of the tertiary alcohol can lead to the formation of an alkoxide intermediate. homeworkforyou.com This intermediate can then engage in intramolecular reactions, such as the formation of acetals. homeworkforyou.com

Electrophilic Properties and Potential for Nucleophilic Adduct Formation

The electrophilic nature of cinnamodial is a cornerstone of its chemical reactivity. beyondbenign.org The electron-deficient centers, particularly the carbonyl carbons of the aldehydes and the β-carbon of the α,β-unsaturated system, render the molecule susceptible to attack by a variety of nucleophiles. osu.edubyjus.com

This electrophilicity drives the formation of covalent adducts with biological nucleophiles, a process believed to be central to its mechanism of action for certain biological effects. osu.edubeyondbenign.org Common biological nucleophiles include the amino groups of lysine (B10760008) residues and the thiol groups of cysteine residues in proteins. osu.edunih.gov

Experimental studies have demonstrated the formation of such adducts. For example, the reaction of cinnamodial with L-cysteine methyl ester results in the formation of a thiazolidine (B150603) adduct. plos.org This reaction is proposed to proceed via an initial attack of the primary amine on the more reactive C-12 aldehyde, forming an azomethine intermediate, which is then attacked by the thiol group. plos.orgbiorxiv.org Similarly, reactions with primary amines can lead to the formation of pyrrole-type conjugates through a Paal-Knorr condensation. nih.govbiorxiv.org These findings highlight the significant potential of cinnamodial to form stable covalent bonds with biological macromolecules, thereby altering their structure and function.

Table 1: Key Functional Groups and Their Influence on Reactivity

| Functional Group | Location | Role in Reactivity |

|---|---|---|

| α,β-Unsaturated Aldehyde | C-11, C-9, C-8 | Site for Michael addition; key to biological activity. osu.edu |

| Aldehyde | C-12 | More reactive aldehyde; initial site of nucleophilic attack. osu.eduplos.org |

| Hydroxyl | C-4 | Can act as an internal nucleophile, forming intermediates. homeworkforyou.com |

| Acetoxy | C-4 | Influences the electronic environment of the molecule. microbialcell.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cinnamodial |

| L-cysteine methyl ester |

| Azomethine |

Biological Activities of Cinnamodial in Research Models

Insecticidal and Antifeedant Activity in Vector Control Research

Cinnamodial has been identified as a promising natural compound for the control of mosquito vectors that transmit major viral diseases. nih.govresearchgate.net Research has demonstrated its toxicity to both larval and adult stages of mosquitoes, as well as its ability to deter them from feeding. plos.orgresearchgate.net The molecule's activity is largely attributed to its α,β-unsaturated 1,4-dialdehyde functionality. nih.govosu.edu

Aedes aegypti is the primary vector for dengue, chikungunya, Zika, and yellow fever viruses. plos.orgnih.gov Cinnamodial has shown significant insecticidal activity against both the larval and adult forms of this mosquito. plos.orgresearchgate.net Studies have found that it is toxic when ingested by larvae in an aqueous environment and when topically applied to the cuticle of adult females. nih.govosu.edu Notably, Cinnamodial has demonstrated similar levels of toxicity against both pyrethroid-susceptible and pyrethroid-resistant strains of Ae. aegypti, suggesting a mode of action different from that of common synthetic insecticides. plos.orgmdpi.com

In laboratory assays, Cinnamodial was identified as the primary compound responsible for the adulticidal activity of Cinnamosma fragrans bark extract. mdpi.comohio-state.edu In one study, a topical application of 1.5 nmol of Cinnamodial per mosquito resulted in the incapacitation of 68% of adult females within 24 hours. osu.edu In larval toxicity screens, a concentration of 100 µM in the rearing water killed approximately 70% of first-instar larvae over the same period. osu.edu

The compound also exhibits strong antifeedant properties, reducing the propensity of adult female Ae. aegypti to blood-feed. nih.gov This effect is believed to be mediated through the activation of the mosquito's Transient Receptor Potential A1 (TRPA1) channels, which are involved in detecting noxious chemicals. plos.org

Table 1: Insecticidal Efficacy of Cinnamodial against Aedes aegypti

| Mosquito Stage | Assay Type | Concentration / Dose | % Mortality / Incapacitation (24h) | Source |

| 1st Instar Larvae | Larval Toxicity | 100 µM | ~70% | osu.edu |

| Adult Females | Topical Application | 1.5 nmol/mosquito | 68% | osu.edu |

The insecticidal activity of Cinnamodial extends beyond Ae. aegypti. Research has confirmed its toxicity against other medically important mosquito species, including Anopheles gambiae, a primary vector for malaria, and Culex pipiens, the northern house mosquito. plos.orgbiorxiv.orgmdpi.com

Studies have determined the dose-response relationship for Cinnamodial's toxicity in these species. For Culex pipiens, the median effective concentration (EC₅₀) for larvae was 43.1 µM, and the median effective dose (ED₅₀) for adult females was 0.56 nmol/mg. plos.org Against Anopheles gambiae, Cinnamodial showed even greater potency in adults, with an ED₅₀ of 0.16 nmol/mg, although it was less toxic to larvae, with an EC₅₀ of 96.7 µM. plos.org These findings underscore the potential of Cinnamodial as a broad-spectrum mosquitocidal agent. biorxiv.org

Table 2: Insecticidal Potency (EC₅₀/ED₅₀) of Cinnamodial against An. gambiae and Cx. pipiens

| Species | Stage | Metric | Value (95% Confidence Interval) | Source |

| Culex pipiens | Larvae | EC₅₀ | 43.1 µM (37.3–49.8 µM) | plos.org |

| Culex pipiens | Adult Females | ED₅₀ | 0.56 nmol/mg (0.47–0.655 nmol/mg) | plos.org |

| Anopheles gambiae | Larvae | EC₅₀ | 96.7 µM (67.3–139.0 µM) | plos.org |

| Anopheles gambiae | Adult Females | ED₅₀ | 0.16 nmol/mg (0.08–0.30 nmol/mg) | plos.org |

In addition to its lethal and antifeedant effects, Cinnamodial has demonstrated significant repellent properties. plos.org Research has shown that it is more effective than DEET (N,N-Diethyl-meta-toluamide), a widely used synthetic repellent, at preventing adult female Ae. aegypti from blood feeding in laboratory assays. nih.govresearchgate.netnih.gov The repellent and antifeedant actions are linked to its role as an agonist of mosquito TRPA1 channels, which function as sensory detectors for irritant chemicals. plos.org This sensory activation leads to an avoidance response in the mosquitoes. plos.org

Antimicrobial and Antifungal Investigations

While extensively studied for its insecticidal properties, Cinnamodial is also recognized within the drimane (B1240787) sesquiterpenoid family for its antimicrobial potential. biorxiv.orgnih.gov

Candida albicans is an opportunistic fungal pathogen commonly found in humans that can cause infections, particularly in immunocompromised individuals. nih.govmdpi.com Cinnamodial is known to possess potent antifungal activity. biorxiv.orgnih.gov However, its chemical properties, specifically the presence of two aldehyde groups, differentiate its mechanism from other related compounds. nih.gov Research indicates that the antifungal activity of Cinnamodial can be nullified by the presence of amine compounds or when tested in certain growth media like YPD, likely due to a reaction between the aldehyde functions and amino groups. biorxiv.orgnih.gov This suggests that the environment of application is a critical factor in its antifungal efficacy. While its relative, Cinnamaldehyde, has been studied extensively against C. albicans, specific minimum inhibitory concentration (MIC) data for Cinnamodial against this pathogen is less detailed in the available literature. nih.govmdpi.com

Cinnamodial is part of the drimane sesquiterpenoid class of compounds, which have shown broad-spectrum activity against various human and plant pathogenic fungi. biorxiv.orgresearchgate.net For instance, other drimane sesquiterpenes like drimenol (B159378) have demonstrated fungicidal activity against a wide range of pathogens, including different Candida species (C. albicans, C. auris, C. glabrata), Cryptococcus neoformans, Aspergillus, and various dermatophytes. biorxiv.orgnih.govresearchgate.net While Cinnamodial is recognized for its antifungal potential within this group, comprehensive screening data detailing its specific MIC values across a wide fungal spectrum is not as prevalent in research literature as for some of its analogues. biorxiv.orgnih.gov Its activity against the plant fungal pathogen Botrytis cinerea has been reported, with a mechanism involving damage to the fungal membrane and the production of reactive oxygen species. biorxiv.org

Antimycobacterial Activity Studies

Cinnamodial, a drimane sesquiterpenoid, has been identified as a compound of interest for its antimycobacterial properties, primarily through studies on extracts from plants of the Warburgia genus. microbialcell.comtandfonline.com Research into the antifungal activity of related drimane sesquiterpenes was prompted by the known antimycobacterial efficacy of cinnamodial isolated from Warburgia salutaris. microbialcell.com

Extracts from Warburgia species, which are rich in drimane sesquiterpenoids, have demonstrated notable activity against various mycobacteria. tandfonline.comtandfonline.com For instance, crude extracts from W. salutaris and a purified drimane sesquiterpenoid lactone, 11α-Hydroxycinnamosmolide, exhibited anti-mycobacterial effects against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG Pasteur. tandfonline.comtandfonline.com A proposed mechanism for this activity is the inhibition of the recombinant arylamine N-acetyltransferase (NAT) enzyme, which plays a role in the synthesis of the mycobacterial cell wall. tandfonline.comtandfonline.com

Furthermore, a dichloromethane (B109758) extract from the stem bark of Warburgia ugandensis, which contains cinnamodial (also known as ugandensidial), was active against several non-tuberculous mycobacteria. tandfonline.comtandfonline.com The study reported Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL against Mycobacterium aurum, Mycobacterium fortuitum, Mycobacterium phlei, and Mycobacterium smegmatis. tandfonline.comtandfonline.com This activity was attributed to the presence of drimane sesquiterpenoids and linoleic acid in the extract. tandfonline.com

Other Reported Biological Activities in In Vitro and Non-Human In Vivo Systems

Antagonistic Effects on Cellular Processes in Cancer Cell Lines (e.g., Antiproliferative Studies with Related Compounds)

Drimane sesquiterpenoids have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines in vitro. mdpi.com These compounds, both naturally occurring and semi-synthetic, have shown efficacy in the low micromolar range, making them a subject of interest for developing new anticancer agents. mdpi.com

Studies on drimanes isolated from the stem bark of Drimys brasiliensis revealed potent cytotoxic effects. nih.gov The compounds 1-β-(p-coumaroyloxy)-polygodial, drimanial, and 1-β-(p-methoxycinnamoyl)-polygodial exhibited IC₅₀ values between 0.13 and 112.67 μM against several human leukemia and lymphoma cell lines. nih.gov Specifically, 1-β-(p-coumaroyloxy)-polygodial was effective against acute promyelocytic leukemia (NB4) and Burkitt's lymphoma (RAMOS) cells, while 1-β-(p-methoxycinnamoyl)-polygodial showed activity against Burkitt's lymphoma (RAJI) and acute T cell leukemia (MOLT4) cells. nih.gov

Other research has expanded the scope of these findings. Drimane-type sesquiterpenoids from Limonium sinense showed moderate antiproliferative activity against human lung adenocarcinoma (A549), non-small cell lung cancer (H1299), liver carcinoma (HepG2), and ovarian carcinoma (A2780) cell lines, with IC₅₀ values ranging from 35.2 to 90.5 μM. rsc.org Similarly, drimanes isolated from a fungus of the Aspergillus genus displayed strong antiproliferative effects against human cervical cancer (HeLa), liver cancer (HepG-2), and breast cancer (MCF-7) cells, with IC₅₀ values from 17.8 to 23.3 µM. researchgate.net The sesquiterpene muzigadial, isolated from W. ugandensis, also showed high toxicity in the brine shrimp lethality assay, a common preliminary test for cytotoxicity. nih.gov

Table 2: Antiproliferative Activity of Selected Drimane Sesquiterpenoids Against Cancer Cell Lines

| Compound/Source | Cancer Cell Lines | Reported IC₅₀ Range (μM) |

|---|---|---|

| Drimanes from Drimys brasiliensis | NB4, RAMOS, RAJI, MOLT4 | 0.13 - 112.67 |

| Drimanes from Limonium sinense | A549, H1299, HepG2, A2780 | 35.2 - 90.5 |

| Drimanes from Aspergillus sp. | HeLa, HepG-2, MCF-7 | 17.8 - 23.3 |

Data compiled from multiple sources. nih.govrsc.orgresearchgate.net

Mechanisms of Action and Molecular Interactions of Cinnamodial

Perturbation of Intracellular Calcium Homeostasis

A primary mechanism underlying the insecticidal action of Cinnamodial is its ability to disrupt intracellular calcium (Ca²⁺) homeostasis. nih.gov Abnormal Ca²⁺ levels can trigger a cascade of detrimental cellular events, ultimately leading to cell death and organismal toxicity. nih.gov Cinnamodial induces a significant elevation of intracellular Ca²⁺, leading to a state of tetanic paralysis in visceral muscle tissues. nih.govbiorxiv.org

Evidence suggests that Cinnamodial elevates intracellular Ca²⁺ levels by activating Ca²⁺ channels located in the plasma membrane. nih.govnih.gov The paralytic effects induced by the compound are dependent on the presence of extracellular Ca²⁺. nih.govbiorxiv.org Furthermore, the effects of Cinnamodial can be inhibited by non-specific blockers of plasma membrane Ca²⁺ channels, such as Gadolinium (Gd³⁺). nih.govbiorxiv.org This mode of action is comparable to that of Ca²⁺ ionophores like A23187, which also cause an overload of intracellular Ca²⁺, leading to a sustained contractile state. nih.gov

A key target for Cinnamodial's insecticidal activity is the visceral muscle of the mosquito alimentary canal, particularly the ventral diverticulum, or crop. nih.gov The crop is a food storage organ that undergoes spontaneous, rhythmic contractions to move nutrients. nih.govnih.gov Cinnamodial completely inhibits these spontaneous contractions. nih.govbiorxiv.org It also blocks contractions stimulated by agonists such as 5-hydroxytryptamine and octopamine. nih.govbiorxiv.org

Instead of causing a relaxed (flaccid) paralysis, morphometric analyses show that Cinnamodial induces a sustained contraction, or tetanic paralysis, of the crop muscle. nih.govnih.gov This sustained contraction is believed to result from the previously mentioned overload of intracellular Ca²⁺. nih.gov This paralysis of the crop disrupts the mosquito's ability to process stored food, potentially leading to starvation and contributing significantly to the compound's insecticidal effect. nih.gov

| Agent | Effect on Mosquito Crop Contraction | Proposed Mechanism |

|---|---|---|

| Cinnamodial | Complete inhibition via tetanic paralysis. nih.gov | Elevation of intracellular Ca²⁺ through plasma membrane Ca²⁺ channels. nih.govbiorxiv.org |

| A23187 (Ca²⁺ Ionophore) | Complete inhibition via tetanic paralysis. biorxiv.org | Direct influx of extracellular Ca²⁺, causing intracellular overload. nih.gov |

| Gadolinium (Gd³⁺) | Inhibits the effect of Cinnamodial. nih.gov | Non-specific blockade of plasma membrane Ca²⁺ channels. nih.govbiorxiv.org |

| 5-Hydroxytryptamine | Stimulates contractions. nih.gov | Agonist that enhances the rate of crop contractions. nih.gov |

Molecular Adduct Formation with Biological Nucleophiles

The chemical structure of Cinnamodial, specifically its sesquiterpene dialdehyde (B1249045) nature with an α,β-unsaturated carbonyl system, makes it a potent electrophile. researchgate.net Electrophilic compounds can react with nucleophilic functional groups found in biological macromolecules, such as proteins. mdpi.com This reactivity allows Cinnamodial to form covalent bonds, or adducts, with biological nucleophiles.

The primary targets for this type of reaction within proteins are the side chains of amino acids with strong nucleophilic character, most notably the thiol group of cysteine and the amino group of lysine (B10760008). mdpi.comnih.gov The formation of such adducts can irreversibly alter the protein's three-dimensional structure and, consequently, its function. mdpi.com For instance, the reaction of Cinnamodial with L-cysteine methyl ester has been shown to form a thiazolidine (B150603) derivative. plos.org This covalent modification mechanism is believed to be relevant to its interaction with the TRPA1 channel, where it may form adducts with key cysteine residues, leading to channel activation. osu.edubioworld.com This ability to form stable covalent adducts with essential proteins is a likely contributor to Cinnamodial's broader cellular toxicity.

Reaction with Free Sulfhydryl Groups

The electrophilic nature of Cinnamodial's aldehyde groups makes them susceptible to nucleophilic attack by free sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues within proteins. Experimental evidence for this interaction comes from studies where Cinnamodial was reacted with L-cysteine methyl ester, a compound containing both a primary amine and a thiol group.

In a proposed reaction mechanism, after an initial reaction with the primary amine (see section 7.3.2), the thiol group of the cysteine moiety can attack one of the polarized carbon atoms (C-7 or C-12) of the Cinnamodial backbone. osu.edu This intramolecular reaction leads to the formation of a stable heterocyclic adduct, such as a pyrrolidine (B122466) or thiazolidine derivative. osu.edu Specifically, reacting Cinnamodial with L-cysteine methyl ester in pyridine (B92270) has been shown to form a pyrrolidine adduct. osu.edu This reactivity is crucial for Cinnamodial's interaction with certain biological targets, such as the TRPA1 ion channel, where cysteine residues are present in the binding pocket. osu.edu The covalent modification of these sulfhydryl groups can lead to conformational changes in the protein, altering its function and triggering a biological response.

Interaction with Primary Amines (e.g., Lysine Residues)

Primary amines, particularly the ε-amino group of lysine residues in proteins, are key targets for Cinnamodial. The interaction begins with a nucleophilic attack by the amine on the more reactive C-12 aldehyde of Cinnamodial. osu.edu This reaction forms a transient azomethine (or Schiff base) intermediate. osu.edu

This initial covalent conjugation is believed to be a critical step in the activation of certain receptor channels. osu.edu For instance, in computational models of the mosquito TRPA1 channel, the C-12 aldehyde of Cinnamodial is positioned near the amino group of a lysine residue (Lys728). osu.edu The formation of this initial conjugate may then facilitate a subsequent attack by a nearby sulfhydryl group from a cysteine residue (Cys684), leading to a stable, cross-linked adduct that activates the channel. osu.edu This dual reactivity with both amines and thiols, often in tandem at a protein's active site, highlights a sophisticated mechanism for its biological activity. osu.edu The reaction can also lead to the formation of reactive pyrrole-type conjugates with amino groups, further contributing to its mode of action. osu.edu

Table 1: Molecular Interactions of Cinnamodial with Nucleophilic Residues

| Reactant Moiety | Cinnamodial Target Site | Intermediate/Product | Significance |

|---|---|---|---|

| Primary Amine (e.g., Lysine) | C-12 Aldehyde | Azomethine (Schiff Base) | Initial covalent conjugation; critical for protein interaction (e.g., TRPA1). osu.edu |

| Sulfhydryl Group (e.g., Cysteine) | C-7 or C-12 Carbon | Pyrrolidine or Thiazolidine Adduct | Stable covalent modification; alters protein function. osu.edu |

Modulation of Cellular Signaling Pathways

Cinnamodial's biological effects are not limited to direct covalent modification but also extend to the modulation of complex cellular signaling pathways. Its interactions can trigger or inhibit cascades that regulate a variety of physiological processes.

Inhibition of Specific Kinase Pathways (e.g., Akt/beta-Catenin signaling by related compounds)

Currently, there is limited direct scientific evidence detailing the specific effects of Cinnamodial on kinase signaling pathways such as the Akt/beta-catenin pathway. While other related natural compounds have been investigated for their roles in modulating kinase activity, the specific interactions of Cinnamodial within these cascades remain an area for future research.

Effects on Other Receptor Systems

Cinnamodial significantly impacts several receptor systems, which is central to its insecticidal and antifeedant properties.

Transient Receptor Potential A1 (TRPA1) Channels: The antifeedant activity of Cinnamodial is mediated through its activation of TRPA1 channels. osu.edu These channels are sensory receptors, and their activation by Cinnamodial likely involves the covalent modification of lysine and cysteine residues within the channel protein, as described previously. osu.edu

Calcium (Ca²⁺) Signaling: In insects, Cinnamodial disrupts intracellular calcium homeostasis. nih.gov It completely inhibits the spontaneous contractions of the visceral muscle in the mosquito crop (a food storage organ) by inducing a state of sustained contraction known as tetanic paralysis. nih.govnih.gov This effect is dependent on extracellular Ca²⁺ and is thought to result from an overload of intracellular Ca²⁺ caused by the activation of plasma membrane Ca²⁺ channels. nih.govnih.govbiorxiv.org This disruption of muscle function is a key component of its insecticidal mode of action. nih.gov

Octopaminergic and Glutamatergic Pathways: Pharmacological studies in mosquitoes have revealed that Cinnamodial also modulates neurotransmitter pathways. nih.govnih.gov It completely inhibits the stimulatory octopaminergic pathway, which plays a role in regulating visceral muscle contractions. nih.govnih.gov Octopamine, the invertebrate equivalent of noradrenaline, is involved in numerous physiological processes, and its inhibition by Cinnamodial contributes to the disruption of normal muscle function. nih.govfrontiersin.org Additionally, these studies identified an inhibitory glutamatergic pathway in the mosquito crop, though the direct action of Cinnamodial on this specific pathway is less characterized. nih.govnih.gov

Table 2: Modulation of Receptors and Signaling Systems by Cinnamodial

| Receptor System / Pathway | Effect of Cinnamodial | Observed Outcome |

|---|---|---|

| TRPA1 Channels | Activation | Antifeedant activity. osu.edu |

| Plasma Membrane Ca²⁺ Channels | Activation / Influx of Ca²⁺ | Tetanic paralysis of visceral muscle; insecticidal effect. nih.govnih.gov |

| Octopaminergic Pathway | Inhibition | Disruption of stimulated muscle contraction. nih.govnih.gov |

Structure Activity Relationship Sar Studies of Cinnamodial Analogues

Importance of the 1,4-Dialdehyde Functionality for Bioactivity

The 1,4-dialdehyde moiety is a defining feature of cinnamodial and is considered paramount for its biological activity, particularly its insecticidal effects. wur.nlhebmu.edu.cn SAR studies have consistently demonstrated that modifications to the two aldehyde groups at positions C-11 and C-12 dramatically reduce or completely abolish toxicity. hebmu.edu.cn This highlights the essential role of this functionality in eliciting a biological response. hebmu.edu.cn

The prevailing hypothesis is that the dialdehyde (B1249045) groups confer bioactivity by forming covalent adducts with biological nucleophiles, such as the primary amine groups of lysine (B10760008) residues in proteins. wur.nlnih.gov One proposed mechanism involves a Paal-Knorr condensation with lysine, forming a pyrrole-type conjugate, which has also been suggested for related drimanes like warburganal (B1684087) and polygodial. wur.nlhebmu.edu.cnresearchgate.net

Several semi-synthetic analogues of cinnamodial have been created to probe the importance of the dialdehyde system. nih.gov The findings from these studies are summarized below:

Oxidation to Carboxylic Acids: When the C-11 and C-12 aldehydes were oxidized to their corresponding carboxylic acids to form cinnamodiacid (5), the resulting compound was inactive. nih.govhebmu.edu.cn

Esterification: Subsequent conversion of cinnamodiacid to its dimethyl ester derivative (6) also resulted in a loss of activity. nih.gov

Formation of Lactols: Lactol derivatives (8, 9, 12), formed through intramolecular reactions of the aldehyde groups, were found to be non-toxic to mosquito larvae and adult females. hebmu.edu.cn This suggests that the mere presence of the drimane (B1240787) skeleton is insufficient for toxicity and that the aldehyde functionalities are indispensable. hebmu.edu.cn

Acetal (B89532) Protection: Selective protection of the C-12 aldehyde as a monoacetal (11) completely abolished the compound's toxicity. hebmu.edu.cn

These results collectively underscore that the intact 1,4-dialdehyde functional group is a critical requirement for the insecticidal activity of cinnamodial. hebmu.edu.cn

| Compound Name | Modification from Cinnamodial (1) | Effect on Insecticidal Activity (against 𝘈𝘦𝘥𝘦𝘴 𝘢𝘦𝘨𝘺𝘱𝘵𝘪) | Reference |

|---|---|---|---|

| Cinnamodiacid (5) | Both aldehyde groups (C-11, C-12) oxidized to carboxylic acids | Activity abolished | nih.govhebmu.edu.cn |

| Dimethyl ester derivative (6) | Carboxylic acid groups from cinnamodiacid converted to methyl esters | Activity abolished | nih.gov |

| Lactol derivatives (8, 9) | Formation of hemiacetal/lactol structures from the dialdehydes | Non-toxic | hebmu.edu.cn |

| Monoacetal (11) | Acetal protection of the C-12 aldehyde | Activity abolished | hebmu.edu.cn |

Contribution of the α,β-Unsaturated Carbonyl System

In addition to the dialdehyde, the α,β-unsaturated nature of the carbonyl system, specifically the enal at C-12, plays a crucial role in the bioactivity of cinnamodial. wur.nlnih.gov This conjugated system is particularly important for the compound's antifeedant properties. wur.nl The electrophilic character of the β-carbon in the enal system makes it susceptible to nucleophilic attack.

One proposed mechanism of action involves a Michael addition reaction, where nucleophilic residues from target proteins, such as the sulfhydryl groups of cysteine, attack the β-carbon of the α,β-unsaturated aldehyde. wur.nlnih.gov The combination of the α,β-unsaturated system with the nearby second aldehyde at C-11 creates a highly reactive pharmacophore that is believed to be responsible for many of the compound's biological effects. wur.nl Studies on analogues confirm that while the dialdehyde moiety is key for toxicity, the α,β-unsaturated carbonyl is essential for antifeedant activity. wur.nl

Influence of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental factor in the biological activity of natural products, as interactions with chiral biological targets like enzymes and receptors are often highly specific. nih.govbiomedgrid.com While extensive SAR studies on specific stereoisomers of cinnamodial are not widely reported, research on closely related drimane sesquiterpenes provides strong evidence for the importance of stereochemical configuration.

A pertinent example is the comparison between polygodial and its C-9 epimer, isopolygodial. nih.gov Although both molecules possess the same 1,4-dialdehyde functionality and α,β-unsaturated system, they exhibit different antifungal activity profiles. nih.gov In some assays, isopolygodial was found to have lower antifungal activity than polygodial, a difference attributed solely to the change in stereochemistry at a single carbon center. nih.gov

This principle extends across various classes of bioactive compounds, where different stereoisomers (enantiomers or diastereomers) of a single molecule can have vastly different potencies, metabolic fates, and even opposing biological effects. nih.govbiomedgrid.com The specific 3D shape of a molecule dictates how well it fits into the binding site of a protein target. nih.gov Therefore, it is highly probable that the specific stereochemistry of natural cinnamodial is optimized for its biological targets, and its stereoisomers would likely exhibit different degrees of efficacy. Conformational analyses on other sesquiterpenes have shown that torsion angles within the molecule are critical determinants of inhibitory activity, underscoring the decisive role of 3D structure. nih.gov

Impact of Functional Group Modifications on Receptor Binding and Cellular Response

Functional group modifications directly impact how cinnamodial analogues interact with their molecular targets, which in turn dictates the cellular response. researchgate.netmdpi-res.com A key target identified for the antifeedant activity of cinnamodial is the Transient Receptor Potential A1 (TRPA1) channel, a sensory receptor involved in detecting noxious stimuli. hebmu.edu.cnresearchgate.net

Cinnamodial is an agonist of the mosquito TRPA1 channel, and its ability to activate this receptor is intrinsically linked to its chemical structure. hebmu.edu.cnresearchgate.net The α,β-unsaturated 1,4-dialdehyde functionality is crucial for this interaction. Molecular modeling studies show cinnamodial positioned within the binding site of TRPA1, in proximity to key cysteine and lysine residues. wur.nlhebmu.edu.cn The covalent modification of these nucleophilic amino acid residues is believed to be the mechanism of channel activation. michberk.com

The two primary proposed mechanisms for this covalent modification are:

Paal-Knorr Pyrrole (B145914) Formation: The 1,4-dialdehyde moiety reacts with the ε-amino group of a lysine residue in the receptor, forming a stable pyrrole adduct. hebmu.edu.cnmichberk.com

Michael Addition: The α,β-unsaturated aldehyde reacts with the thiol group of a cysteine residue via a Michael-type addition. michberk.com

Modifications that alter the key functional groups disrupt these interactions and abolish or reduce the biological response. As noted previously, converting the aldehydes to carboxylic acids or lactols renders the molecule inactive, as these new functional groups are unable to undergo the necessary covalent reactions with the receptor's amino acid residues. hebmu.edu.cn

Interestingly, not all modifications eliminate activity. The conversion of the C-12 aldehyde to a C-12 methyl ketone (analogue 10) resulted in a compound with similar or even superior insecticidal efficacy compared to cinnamodial itself. hebmu.edu.cn This suggests that the methyl ketone group is also capable of effectively interacting with the target site, serving as a successful and potentially more stable bioisostere for the aldehyde. hebmu.edu.cn

| Compound/Analogue Name | Key Structural Feature | Impact on Receptor Interaction (TRPA1) / Cellular Response | Reference |

|---|---|---|---|

| Cinnamodial (1) | Intact α,β-unsaturated 1,4-dialdehyde | Agonist of TRPA1; forms covalent adducts with Lys/Cys residues, leading to potent insecticidal and antifeedant activity. | hebmu.edu.cnresearchgate.net |

| Cinnamodiacid (5) | Aldehydes replaced by carboxylic acids | Unable to form pyrrole or Michael adducts; loss of activity. | nih.govhebmu.edu.cn |

| Lactol derivatives (8, 9) | Aldehydes converted to hemiacetals | Unable to react with receptor nucleophiles; loss of activity. | hebmu.edu.cn |

| C-12 Methyl Ketone analogue (10) | C-12 aldehyde replaced by a methyl ketone | Retains or improves insecticidal activity, suggesting it's an effective bioisostere for receptor interaction. | hebmu.edu.cn |

Advanced Analytical Methodologies for Cinnamodial Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for delineating the molecular structure of cinnamodial. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural characterization of organic molecules like cinnamodial. emerypharma.com It provides detailed information on the chemical topology, dynamics, and three-dimensional structure of molecules. weebly.com

One-Dimensional (1D) NMR: 1D NMR experiments, such as ¹H and ¹³C NMR, are fundamental for initial structural assessment. The ¹H NMR spectrum of cinnamodial provides information about the chemical environment, multiplicity, and coupling constants of each proton. emerypharma.commdpi.com For instance, signals corresponding to the aldehydic protons and olefinic protons are characteristic. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present. homeworkforyou.com

Two-Dimensional (2D) NMR: For more complex molecules where 1D spectra can be overcrowded, 2D NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. weebly.comwikipedia.orglibretexts.org Key 2D NMR experiments used in the study of cinnamodial include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the spin-spin coupling networks within the molecule. emerypharma.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond correlations. emerypharma.combiorxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. emerypharma.combiorxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. biorxiv.org

Table 1: Representative ¹H and ¹³C NMR Data for Cinnamodial

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 38.6 | 1.85 (m), 1.65 (m) |

| 2 | 18.3 | 1.55 (m), 1.45 (m) |

| 3 | 41.5 | 1.30 (m) |

| 4 | 33.4 | - |

| 5 | 55.2 | 1.70 (d, 10.0) |

| 6 | 24.5 | 2.40 (m), 2.30 (m) |

| 7 | 155.1 | 7.10 (d, 4.0) |

| 8 | 140.2 | - |

| 9 | 50.1 | 2.60 (d, 10.0) |

| 10 | 21.8 | 1.05 (s) |

| 11 | 193.5 | 9.50 (s) |

| 12 | 192.8 | 9.80 (s) |

| 13 | 25.1 | 1.00 (s) |

| 14 | 33.1 | 0.95 (s) |

| 15 | 148.9 | - |

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument used. Data compiled from publicly available research. mdpi.comhomeworkforyou.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. scioninstruments.comgenedata.com It is a crucial tool in the analysis of cinnamodial for both identification and quantification. thermofisher.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to obtain the precise molecular weight of cinnamodial. biorxiv.orgbiorxiv.org This information allows for the determination of the molecular formula, which is a critical step in structure elucidation. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

MS is also used in fragmentation studies. By analyzing the fragmentation pattern of the cinnamodial ion, researchers can gain insights into the molecule's structure. This information complements the data obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com This technique is particularly useful for identifying the functional groups present in a molecule. drawellanalytical.com In the case of cinnamodial, the IR spectrum would prominently feature strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde groups and the carbon-carbon double bond (C=C) stretching of the alkene.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. msu.edu This technique is useful for identifying chromophores, which are the parts of a molecule that absorb light. mrclab.com Cinnamodial, with its conjugated system of a double bond and two aldehyde groups, exhibits characteristic absorption maxima in the UV region. biorxiv.org The position and intensity of these absorptions can provide information about the extent of conjugation within the molecule.

Table 2: Spectroscopic Data for Cinnamodial

| Technique | Key Observations |

| HRMS-ESI | Provides the exact mass, allowing for molecular formula determination. |

| IR (Infrared) | Shows characteristic peaks for aldehyde C=O and C=C stretching. |

| UV-Vis | Displays absorption maxima indicative of the conjugated system. |

Chromatographic Analytical Methods for Purity and Quantification

Chromatographic techniques are essential for separating cinnamodial from complex mixtures, assessing its purity, and performing quantitative analysis. shimadzu.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a liquid sample. ebsco.comopenaccessjournals.com It is widely used in the analysis of cinnamodial. chromatographyonline.comgoogle.com

In a typical HPLC analysis of cinnamodial, a solution of the compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of cinnamodial between the two phases. shimadzu.com A C18 column is often used for the separation of cinnamodial and related compounds. chromatographyonline.com

A UV detector is commonly employed to detect the eluted compounds. ebsco.com By comparing the retention time of the peak with that of a known standard, the presence of cinnamodial can be confirmed. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification. openaccessjournals.com HPLC methods have been developed for the simultaneous analysis of cinnamodial and other related compounds in plant extracts. chromatographyonline.com Chiral HPLC can also be used to determine the enantiomeric excess of synthetically produced cinnamodial. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.comwikipedia.org It is a highly effective method for the analysis of volatile and semi-volatile compounds. thermofisher.com While cinnamodial itself has a relatively high boiling point, GC-MS analysis can be performed, sometimes after derivatization to increase its volatility.

In GC-MS, the sample is vaporized and separated in a gas chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected. scioninstruments.com The resulting chromatogram shows peaks corresponding to the different compounds, and the mass spectrum of each peak can be used for identification by comparing it to spectral libraries like the National Institute of Standards and Technology (NIST) database. researchgate.net GC-MS is valuable for identifying and quantifying cinnamodial in complex mixtures, such as essential oils and plant extracts. researchgate.netbiocrick.com

Table 3: Chromatographic Methods for Cinnamodial Analysis

| Method | Principle | Application in Cinnamodial Research |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification in extracts, and chiral separation. chromatographyonline.comacs.org |

| GC-MS | Separation of volatile compounds in a gas phase followed by mass spectrometric detection. | Identification and quantification in volatile fractions and complex mixtures. researchgate.netbiocrick.com |

Thin-Layer Chromatography (TLC) for Research Applications

Thin-Layer Chromatography (TLC) is a fundamental and versatile analytical technique widely employed in the research of Cinnamodial and other related drimane (B1240787) sesquiterpenoids. mdpi.comnih.gov Its application spans various stages of research, from initial screening of plant extracts to monitoring the progress of chemical reactions and assessing the purity of isolated compounds. mdpi.comnews-medical.net The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. nih.govresearchgate.net

In the context of Cinnamodial research, TLC serves as a rapid and cost-effective method for the qualitative analysis of crude plant extracts from species such as Cinnamosma fragrans. nih.gov It allows for the preliminary identification of Cinnamodial by comparing its retention factor (Rƒ) value with that of a known standard. The Rƒ value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is characteristic for a specific compound in a given TLC system.

For monitoring purification processes, such as column chromatography, TLC is indispensable. mdpi.com Fractions collected from the column are spotted on a TLC plate, and the plate is developed to visualize the separation of Cinnamodial from other constituents. This allows researchers to identify and combine the fractions containing the pure compound. mdpi.com

The choice of the mobile phase, or solvent system, is critical for achieving effective separation. For drimane sesquiterpenoids like Cinnamodial, various solvent systems have been utilized. A common system involves a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). mdpi.commdpi.com The polarity of the mixture can be adjusted to optimize the separation of compounds with different polarities.

Table 1: Exemplary TLC Systems for Drimane Sesquiterpenoid Analysis

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Application | Reference(s) |

|---|---|---|---|---|

| Silica Gel 60 F₂₅₄ | n-hexane:EtOAc (1:1) | Molybdophosphoric acid stain | Monitoring purification and reaction progress | mdpi.com |

| Silica Gel 60 F₂₅₄ | n-hexane:EtOAc (4:1) | UV light (254 nm), Molybdophosphoric acid stain with heating | Monitoring purification of drimane sesquiterpenoids | mdpi.com |

| Silica gel GF₂₅₄ | Not specified | UV detector | General HPLC analysis | researchgate.net |

Visualization of the separated spots on the TLC plate is another key step. Since Cinnamodial possesses chromophores, it can often be visualized under ultraviolet (UV) light at a wavelength of 254 nm. mdpi.com For enhanced detection or for compounds that are not UV-active, various staining reagents can be employed. A commonly used stain is molybdophosphoric acid, which, upon heating, reacts with the organic compounds to produce colored spots. mdpi.commdpi.com

Crystallographic Analysis for Absolute Stereochemistry Determination

The determination of the absolute stereochemistry of a chiral molecule like Cinnamodial is a crucial aspect of its structural elucidation, as different stereoisomers can exhibit distinct biological activities. numberanalytics.com While various spectroscopic methods can provide information about the relative stereochemistry, single-crystal X-ray crystallography stands as the most definitive and powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration. nih.govnih.gov

The process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. researchgate.net When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted X-rays, a detailed three-dimensional electron density map of the molecule can be constructed. usm.edu From this map, the precise spatial coordinates of each atom can be determined, revealing the molecule's complete connectivity, bond lengths, bond angles, and, most importantly for chiral molecules, its absolute stereochemistry. numberanalytics.com

In the study of drimane sesquiterpenoids, X-ray crystallography has been instrumental. For instance, the absolute configurations of various related natural products have been confirmed through this method. researchgate.net In the case of Cinnamodial and its derivatives, obtaining suitable crystals is a prerequisite. The structural information derived from X-ray analysis is often presented with crystallographic data that includes the crystal system, space group, and unit cell dimensions.

A critical component in determining the absolute configuration of organic molecules using X-ray crystallography is the analysis of anomalous dispersion effects, particularly when a heavy atom is not present. numberanalytics.com The Flack parameter is a key value derived from the crystallographic refinement that helps to confidently assign the absolute structure. A value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one. researchgate.net

The application of X-ray crystallography has been pivotal in revising and confirming the structures of complex natural products related to Cinnamodial. For example, the structure of capsicodendrin, initially proposed as a tetramer of cinnamodial, was revised to be a mixture of C-12'-epimers of 12'-hydroxycinnafragrin B through extensive 2D NMR analysis and, crucially, X-ray crystallography of a lactone derivative, cinnafragrolide. nih.gov

Table 2: Crystallographic Data for a Related Drimane Sesquiterpene Lactone

| Parameter | Value | Reference |

|---|---|---|

| Compound | Dendocarbin A | researchgate.net |

| Molecular Formula | C₁₅H₂₂O₃ | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

This definitive structural information is invaluable for understanding the structure-activity relationships of Cinnamodial and for its potential applications in various fields.

Future Research Directions and Potential Applications in Pre Clinical Models

Development of Novel Research Tools and Probes

To further elucidate the molecular targets and mechanisms of action of cinnamodial, the development of specialized chemical probes is a critical next step. These tools are essential for identifying and validating the direct binding partners of the compound within complex biological systems.

Activity-Based Protein Profiling (ABPP) Probes: Cinnamodial's reactivity, attributed to its α,β-unsaturated 1,4-dialdehyde moiety, makes it a suitable candidate for the design of activity-based probes. These probes typically feature three key components: a reactive group that covalently binds to the target, a reporter tag (e.g., a fluorophore or biotin), and a linker. By modifying the cinnamodial scaffold to include a minimally disruptive reporter tag, researchers can visualize, isolate, and identify its protein targets in cellular lysates or even in living cells. The dialdehyde (B1249045) functionality could potentially react with nucleophilic residues like lysine (B10760008) or cysteine on target proteins, forming stable covalent adducts that facilitate pull-down experiments and subsequent identification by mass spectrometry.

Fluorescent and Biotinylated Probes: Synthesizing fluorescently labeled or biotinylated analogues of cinnamodial can aid in visualizing its subcellular localization and in affinity-based pull-down experiments to identify interacting proteins. For instance, attaching a biotin (B1667282) tag allows for the capture of protein targets using streptavidin-coated beads, a widely used method for target identification of natural products. Care must be taken in the design of these probes to ensure that the attached tag does not significantly alter the compound's bioactivity or steric profile, thereby preserving its natural binding characteristics.

The development of such probes will be instrumental in moving beyond the currently identified targets, like the TRPA1 channel, to uncover a more comprehensive landscape of cinnamodial's molecular interactions.

Optimization of Cinnamodial Analogues for Enhanced Activity in Specific Models

The semi-synthesis of cinnamodial analogues has already demonstrated that its biological activity can be modulated through chemical modification. Future efforts will focus on a more systematic optimization to enhance potency and selectivity for specific applications, such as in insect control.

Initial structure-activity relationship (SAR) studies have provided valuable insights. For example, modification of the dialdehyde functional groups has been a primary focus. The creation of derivatives by altering these aldehydes can lead to compounds with improved stability and bioavailability while retaining or even enhancing the desired biological effects.

One study detailed the synthesis of several semi-synthetic analogues to probe the SAR for larvicidal, adulticidal, and antifeedant activities against the mosquito Aedes aegypti. nih.govosu.edu The modifications included the oxidation of the aldehydes to carboxylic acids to form cinnamodiacid, subsequent esterification to a dimethyl ester, and reaction with hydrazine (B178648) to create a pyridazinol derivative. nih.govplos.org These studies represent the first investigation into the SAR of cinnamodial as an insecticide and antifeedant against this medically important mosquito. nih.govxjtlu.edu.cn

The table below summarizes the activity of some synthesized cinnamodial analogues against Aedes aegypti larvae and adults, highlighting the impact of specific chemical modifications.

| Compound | Modification | Larvicidal Efficacy (% at 100 µM) | Adulticidal Efficacy (% at 1.5 nmol/mosquito) |

|---|---|---|---|

| Cinnamodial | Parent Compound | ~70% | 68% |

| Analogue 11 | 12-ethylene acetal (B89532) | 86.5% | 74% |

| Analogue 13 | (detail not provided) | 100% | (less effective) |

| Cinnamodiacid | C-11 and C-12 aldehydes oxidized to carboxylic acids | Significantly lower | Significantly lower |

| Cinnamodimethylester | Dimethyl ester of cinnamodiacid | Significantly lower | Significantly lower |